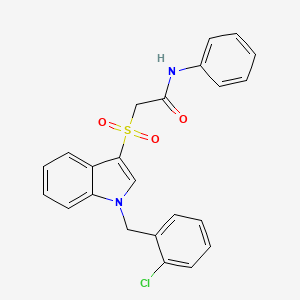

2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

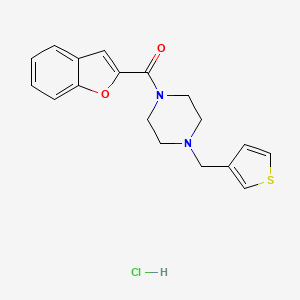

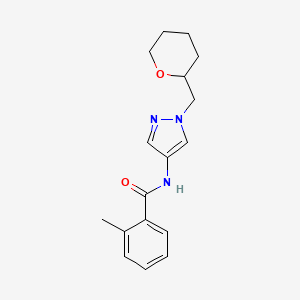

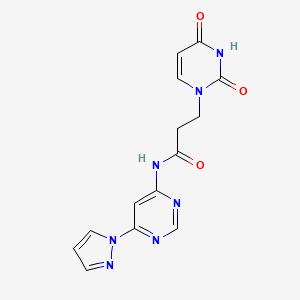

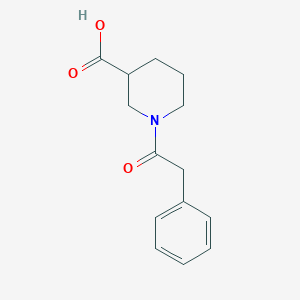

The compound “2-((1-(2-chlorobenzyl)-1H-indol-3-yl)sulfonyl)-N-phenylacetamide” is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals . The molecule also has a sulfonyl group attached to the indole ring, and a phenylacetamide group, which could suggest potential bioactivity .

Synthesis Analysis

While the exact synthesis of this compound is not available, it might involve several steps including formation of the indole ring, introduction of the sulfonyl group, and attachment of the phenylacetamide group. The synthesis could potentially involve techniques such as electrophilic aromatic substitution and reactions at the benzylic position .Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple ring structures and functional groups. The indole ring system is aromatic, and the sulfonyl and amide groups could participate in hydrogen bonding .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The aromatic indole ring might undergo electrophilic aromatic substitution . The sulfonyl group could potentially be modified through reactions with nucleophiles .Applications De Recherche Scientifique

Antimicrobial and Antifungal Agents

Sulfonamide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. Studies have focused on creating new heterocyclic compounds incorporating sulfamoyl moieties, showing promising results against a variety of bacterial and fungal strains. Such compounds are synthesized with the aim of finding potent antimicrobial agents suitable for medical applications (Darwish et al., 2014).

Anticancer Agents

Research into sulfonamide derivatives has also explored their potential as anticancer agents. Specific sulfonamide compounds have been synthesized and screened for cytotoxic activity against various human cancer cell lines, with some demonstrating potent cytotoxic activity and low toxicity towards normal cells. This suggests their potential utility in developing new cancer therapies (Ravichandiran et al., 2019).

Inhibitors of Biological Enzymes

Sulfonamides have been investigated as inhibitors of enzymes such as carbonic anhydrases and proteases, which are relevant in various pathological conditions. By inhibiting these enzymes, sulfonamide compounds offer therapeutic potential in treating diseases like glaucoma, epilepsy, and certain types of tumors (Güzel et al., 2010).

Anticonvulsant Agents

The synthesis of azoles incorporating a sulfonamide moiety has been pursued for their anticonvulsant properties. Some synthesized compounds have shown protection against induced convulsions in models, highlighting the potential of sulfonamide derivatives in developing anticonvulsant medications (Farag et al., 2012).

Materials Science Applications

Beyond biomedical applications, sulfonamide compounds have been utilized in materials science, for instance, in the development of photoresponsive hydrogels for controlled drug release. These materials can respond to external stimuli, such as light, to regulate the release or uptake of pharmaceuticals, offering innovative approaches to drug delivery systems (Gong et al., 2008).

Orientations Futures

Mécanisme D'action

Mode of Action

The compound’s mode of action is likely to involve interactions with its targets that lead to changes in cellular processes. Given the presence of a sulfonyl group and a phenyl ring, it may interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .

Biochemical Pathways

The compound may affect various biochemical pathways depending on its targets. Without specific target information, it’s challenging to predict the exact pathways involved. The compound’s structure suggests potential involvement in pathways related to aromatic compounds .

Pharmacokinetics

Its bioavailability would depend on factors such as its solubility, stability, and the presence of transporters in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its targets and the pathways it affects. Without specific target information, it’s difficult to predict the exact effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and hence its activity .

Propriétés

IUPAC Name |

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-phenylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19ClN2O3S/c24-20-12-6-4-8-17(20)14-26-15-22(19-11-5-7-13-21(19)26)30(28,29)16-23(27)25-18-9-2-1-3-10-18/h1-13,15H,14,16H2,(H,25,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFFCHIBVMAGWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-methoxyphenyl)methyl]-3-[(4-methoxyphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2931836.png)

![N-(2-ethylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2931847.png)

![N-[2-(2-Oxa-6-azaspiro[3.3]heptan-6-yl)ethyl]prop-2-enamide](/img/structure/B2931849.png)

![methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate](/img/structure/B2931850.png)

![Methyl 3-[(5-oxo-[1,3,4]thiadiazolo[2,3-b]quinazolin-2-yl)amino]benzoate](/img/structure/B2931851.png)